![molecular formula C14H9N3O3S2 B2412379 3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 361996-20-5](/img/structure/B2412379.png)
3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
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Overview
Description
3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a chemical compound that has shown potential in scientific research. It is a member of the thiazole family and has been studied for its potential use in various fields, including medicine and agriculture. In
Scientific Research Applications
- Thiazoles have been investigated for their antioxidant potential. Researchers have explored derivatives related to this scaffold to act as antioxidants, protecting cells from oxidative stress and damage .
- Thiazoles exhibit analgesic and anti-inflammatory properties. While direct studies on this compound are limited, its structural similarity to other thiazoles implies potential pain-relieving and anti-inflammatory effects .
- Thiazoles have demonstrated antimicrobial and antifungal properties. Although data on this specific compound are lacking, its thiazole ring suggests potential activity against microbial pathogens .
- Thiazoles are associated with neuroprotective effects. While no direct studies exist for this compound, its thiazole structure hints at possible benefits for neuronal health .
- Thiazoles have been investigated as antitumor and cytotoxic agents. Although not specifically studied for this compound, its thiazole core suggests potential activity against cancer cells .
- Thiazoles serve as a parent material for various chemical compounds, including drugs. This compound’s thiazole ring provides a versatile scaffold for designing novel molecules .
Antioxidant Properties
Analgesic and Anti-Inflammatory Effects
Antimicrobial and Antifungal Activity
Neuroprotective Potential
Antitumor and Cytotoxic Properties
Drug Development Scaffold
Mechanism of Action
Target of Action
The primary targets of 3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with multiple targets, leading to various changes in cellular processes.
Biochemical Pathways
For example, some thiazole derivatives have been found to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways . These pathways play crucial roles in pain perception, inflammation, and growth of certain cancer cells.
Result of Action
The molecular and cellular effects of 3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide’s action are currently unknown . Given the diverse biological activities of thiazole derivatives, the compound could potentially influence a variety of cellular processes, from modulating neurotransmitter pathways to exerting antitumor or cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s solubility, stability, and interaction with its targets. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s action in different biological environments.
properties
IUPAC Name |
3-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S2/c18-13(9-3-1-4-10(7-9)17(19)20)16-14-15-11(8-22-14)12-5-2-6-21-12/h1-8H,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQGCYHICSCWSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide |
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